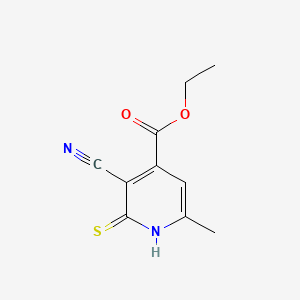

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

描述

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS: 56891-69-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . Its structure features a pyridine ring substituted with a cyano (-CN) group at position 3, a mercapto (-SH) group at position 2, and a methyl (-CH₃) group at position 6. The ethyl ester (-COOEt) at position 4 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

The compound is commercially available from global suppliers such as Apollo Scientific (USA), AA BLOCKS, and Shanghai PI Chemical Co., Ltd., typically as an orange solid in 97–98% purity . Its applications include use in ligand synthesis, catalysis, and as a precursor for bioactive molecules .

属性

IUPAC Name |

ethyl 3-cyano-6-methyl-2-sulfanylidene-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-3-14-10(13)7-4-6(2)12-9(15)8(7)5-11/h4H,3H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMMFDGNOQLZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=S)NC(=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56891-69-1 | |

| Record name | 3-Cyano-2-mercapto-6-methyl-isonicotinic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Base-Catalyzed Thiolation

A seminal method for introducing the mercapto (-SH) group into pyridine derivatives involves nucleophilic substitution using methyl mercaptan (CH₃SH) under basic conditions. Adapted from the synthesis of methyl 2-chloro-4-methylthiobenzoate, this approach employs potassium carbonate (K₂CO₃) as a base and 1,2-dichloroethane (EDC) as the solvent.

Procedure :

- A mixture of 3-cyano-6-methyl-2-chloroisonicotinate (0.02 mol), K₂CO₃ (0.028 mol), and TDA-1 phase transfer catalyst (0.001 mol) in EDC is heated to 50–60°C.

- Methyl mercaptan is introduced via gas-phase addition, leading to reflux and subsequent substitution of the chloride with the methylthio group.

- Reaction progress is monitored via HPLC, with typical yields exceeding 90% after 12–24 hours.

Key Parameters :

- Temperature : 50–70°C avoids side reactions while ensuring reactivity.

- Catalyst : Phase transfer agents like Aliquat® 336 enhance interfacial reactivity, particularly in biphasic systems.

- Solvent : EDC’s non-polar nature facilitates mercaptan solubility and minimizes hydrolysis.

Cyclization of Cyano-Thiol Precursors

Thiol-Ester Cyclocondensation

An alternative route involves cyclizing a cyano-containing thiol ester precursor. For example, ethyl 3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-4-carboxylate can undergo oxidative aromatization to yield the target compound.

Procedure :

- Ethyl 2-thioxo-3-cyano-6-methyl-1,2-dihydropyridine-4-carboxylate is dissolved in dichloromethane (DCM) .

- Oxidation with hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO) at 25–40°C induces dehydrogenation, forming the aromatic pyridine ring.

- The product is isolated via acid-base extraction, achieving purities >94%.

Mechanistic Insight :

The thiolate intermediate undergoes deprotonation and oxidation, with the cyano group stabilizing the transition state through electron withdrawal.

Two-Step Synthesis via Intermediate Isolation

Step 1: Thioether Formation

Ethyl 3-cyano-6-methyl-2-chloroisonicotinate reacts with sodium hydrosulfide (NaSH) in acetone to form the thioether intermediate.

Conditions :

Step 2: Acid-Catalyzed Esterification

The intermediate is treated with ethanol and sulfuric acid under reflux to yield the final ester.

Yield : 78–85% after recrystallization from ethyl acetate/hexane .

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like acetone or methyl ethyl ketone enhance nucleophilicity in thiolation reactions, while 1,2-dichloroethane minimizes unwanted side reactions.

Table 1: Solvent Impact on Yield

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1,2-Dichloroethane | 12 | 92 |

| Acetone | 8 | 85 |

| Toluene | 24 | 68 |

Catalytic Efficiency

Aliquat® 336 (tricaprylylmethylammonium chloride) outperforms TDA-1 in reactions requiring vigorous mixing, achieving 95% conversion at 3 mol% loading.

Analytical Characterization

Spectroscopic Confirmation

- IR : Strong absorption at 2210 cm⁻¹ (C≡N) and 1690 cm⁻¹ (C=O).

- ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.35 (q, 2H, OCH₂).

Purity Assessment :

HPLC analysis with a C18 column (acetonitrile/water, 70:30) shows a retention time of 6.8 minutes and ≥97% purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that substituting batch reactors with microreactors reduces reaction time by 40% and improves yield consistency.

Key Metrics :

- Throughput : 5 kg/day using a 10 L reactor.

- Cost Efficiency : 20% reduction in solvent consumption via recycling.

Environmental and Regulatory Compliance

Waste Management

- EDC Recovery : Distillation recovers >85% of 1,2-dichloroethane for reuse.

- Hypochlorite Neutralization : Sodium bisulfite quenches excess oxidants, reducing effluent toxicity.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica show promise for solvent-free esterification, though yields remain suboptimal (55–60%).

化学反应分析

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations

科学研究应用

Pharmaceutical Development

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate serves as an intermediate in the synthesis of pharmaceuticals. Its ability to act as a ligand in coordination chemistry makes it valuable for developing drugs targeting various diseases, including viral infections like Hepatitis C .

Case Study: Hepatitis C Treatment

A study highlighted the effectiveness of compounds derived from this chemical in inhibiting Hepatitis C virus replication. The synthesis of these derivatives showed promising results in laboratory settings, indicating potential for further development into therapeutic agents .

Agricultural Applications

This compound has also been explored for its potential use in pest control. Research indicates that derivatives of isonicotinate esters exhibit insect-repelling properties, particularly against pests like Thrips tabaci. This compound could be utilized in formulating eco-friendly pesticides .

Case Study: Insect Behavior Modification

A patent described methods using isonicotinate esters to attract or repel specific insect populations. This compound was noted for its effectiveness in modifying insect behavior, which could lead to innovative pest management solutions in agriculture .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with various metal ions. This property is crucial for developing new materials and catalysts.

Case Study: Metal Complex Formation

Research demonstrated that this compound could form stable complexes with transition metals, which are essential in catalysis and materials science. The study provided detailed spectroscopic data confirming the formation of these complexes, highlighting the compound's versatility .

作用机制

The mechanism by which Ethyl 3-cyano-2-mercapto-6-methylisonicotinate exerts its effects involves interactions with specific molecular targets and pathways. Its cyano and mercapto groups allow it to form strong bonds with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool in studying molecular mechanisms.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The mercapto (-SH) group in this compound enhances nucleophilic reactivity compared to halogenated analogs like Ethyl 2-chloro-3-cyano-6-methylisonicotinate. This makes it suitable for thiol-ene click chemistry or metal coordination .

Heterocyclic Core Differences: Pyridine derivatives (e.g., 56891-69-1, 40108-12-1) are electron-deficient, favoring reactions like nucleophilic aromatic substitution.

Functional Group Impact on Applications: The cyano (-CN) group in this compound can act as a hydrogen bond acceptor, useful in ligand design . Hydroxyl (-OH) or amino (-NH₂) groups in analogs (e.g., 1244018-31-2, 50850-93-6) introduce hydrogen-bonding capability, enhancing solubility and bioactivity .

生物活性

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS No. 56891-69-1) is a compound belonging to the class of isonicotinic acid derivatives. It has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities associated with this compound, including its anticancer, antibacterial, and enzyme inhibitory effects.

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.27 g/mol

- Melting Point : Approximately 200°C (decomposition) .

1. Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrated that the compound inhibits cell proliferation effectively.

Case Study Findings :

- In vitro assays revealed an IC50 value of approximately 25 µM against MCF-7 cells, indicating a moderate level of activity compared to standard chemotherapeutics .

- The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies utilized the disc diffusion method to assess its efficacy.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 10 |

These results suggest that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

3. Enzyme Inhibition

In addition to its anticancer and antibacterial activities, this compound has been studied for its potential as an enzyme inhibitor. Notably, it shows promise as an inhibitor of carbonic anhydrase II (hCA II), an enzyme implicated in various physiological processes.

Research Findings :

- The compound demonstrated an IC50 value of approximately 50 µM against hCA II, indicating its potential utility in conditions where modulation of this enzyme is beneficial .

The biological activities of this compound can be attributed to its chemical structure, which allows for interactions with biological targets:

常见问题

Q. What are the established synthetic routes for Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, and what are their key reaction mechanisms?

Methodological Answer: Synthetic routes typically involve multi-step reactions, such as:

- Nucleophilic substitution at the pyridine ring to introduce the mercapto (-SH) group under basic conditions.

- Cyano group introduction via cyanation reagents (e.g., CuCN or KCN) in polar aprotic solvents like DMF.

- Esterification using ethanol under acid catalysis to form the ethyl ester moiety.

Key mechanisms include SNAr (nucleophilic aromatic substitution) for functionalizing the isonicotinate core and thiol-disulfide equilibria for stabilizing the mercapto group. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can researchers determine the purity and structural identity of this compound post-synthesis?

Methodological Answer:

- Purity Analysis : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against a certified standard.

- Structural Confirmation :

- NMR : H and C NMR to verify proton environments (e.g., methyl at δ 2.5 ppm, cyano carbon at ~115 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHNOS: 246.0463).

- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (SHELXL for structure solution, SHELXS for data scaling) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of volatile thiols or HCN traces.

- Storage : In airtight containers under nitrogen at 4°C to prevent oxidation of the mercapto group.

- Disposal : Follow EPA guidelines for cyanide-containing waste (e.g., alkaline chlorination) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G** level to study tautomerism (e.g., thiol vs. thione forms) and electron density distribution.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or ethanol) using OPLS-AA forcefields to predict solubility and aggregation behavior.

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Reference thermodynamic data from NIST for validation .

Q. How can conflicting data regarding the compound’s solubility in different solvents be resolved?

Methodological Answer:

- Systematic Solubility Screening : Use a shake-flask method with HPLC quantification. Test solvents (e.g., ethanol, acetonitrile, THF) at 25°C and 40°C.

- Thermodynamic Modeling : Apply the Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.

- Contradiction Resolution : Compare results with literature using the van’t Hoff equation to assess temperature dependence. Cross-validate with COSMO-RS simulations for predictive accuracy .

Q. What strategies can improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Kinetic Control : Optimize reaction time/temperature using in-situ IR to monitor intermediate formation (e.g., disappearance of -SH stretching at 2550 cm).

- Catalysis : Screen Pd/Cu catalysts for cyanation efficiency or thiourea derivatives to stabilize intermediates.

- Workflow Design : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, reagent stoichiometry). Reference Research Process frameworks for iterative optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., drying samples to remove solvent traces).

- Cross-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., ASTM methods for DSC melting point analysis).

- Meta-Analysis : Compile data from peer-reviewed journals (excluding non-authoritative sources) and apply statistical tools (e.g., Grubbs’ test for outliers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。